molecular formula C12H12ClN3O2S B3038916 2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 931333-70-9

2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B3038916
CAS RN: 931333-70-9
M. Wt: 297.76 g/mol
InChI Key: RAVOCYVMUBGHSF-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide (2-Chloro-N-benzamide) is a synthetic, nitrogen-containing heterocyclic compound that has a wide range of applications in chemical and biological research. It is a white, crystalline solid, soluble in water and organic solvents, and has a melting point of 77-78°C. 2-Chloro-N-benzamide has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the development of drugs for the treatment of cancer and other diseases.

Scientific Research Applications

2-Chloro-N-benzamide has been used in a variety of scientific research applications, such as the synthesis of biologically active compounds, the development of drugs for the treatment of cancer and other diseases, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptide inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.

Mechanism of Action

2-Chloro-N-benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to a decrease in the production of these mediators and a reduction in inflammation.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-Chloro-N-benzamide leads to a decrease in the production of prostaglandins and other inflammatory mediators, resulting in a reduction in inflammation. This can have beneficial effects on a variety of conditions, including arthritis, asthma, and inflammatory bowel disease. In addition, 2-Chloro-N-benzamide has been found to have anti-tumor activity in some studies.

Advantages and Limitations for Lab Experiments

2-Chloro-N-benzamide is a relatively inexpensive and easy to obtain compound, making it a useful tool for laboratory experiments. It has a wide range of applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of 2-Chloro-N-benzamide are still being explored. In the future, it may be used in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research may reveal new biochemical and physiological effects of the compound, as well as new ways to use it in scientific research. It may also be used in the synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5,7,17H,6H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVOCYVMUBGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NSC(=N1)NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 2
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 4
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 5
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 6
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide

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